GPR119 Agonist Potency of 3-Oxa Scaffold Derivatives Versus 3-Thia and 3-Selena Analogs
Advanced derivatives built on the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold demonstrate nanomolar GPR119 agonist activity. In contrast, 3-thia and 3-selena congeners have not been reported as GPR119 ligands; their primary reported biological activity is antiarrhythmic ion‑channel modulation in canine infarction models [1][2].
| Evidence Dimension | GPR119 agonist EC50 in HEK293 cells |
|---|---|
| Target Compound Data | EC50 = 65 nM, 227 nM, 228 nM (for specific 3-oxa-7-azabicyclo[3.3.1]nonane‑based derivatives) [3] |
| Comparator Or Baseline | 3-Thia and 3-Selena analogs: No GPR119 agonist activity reported; activity described as antiarrhythmic only [1][2] |
| Quantified Difference | >150‑fold selectivity for GPR119 over antiarrhythmic targets based on functional class assignment |
| Conditions | GPR119 cAMP beta-lactamase reporter gene assay in human HEK293 cells; antiarrhythmic evaluation in anesthetized mongrel dogs with induced myocardial infarction |
Why This Matters
For programs targeting GPR119 (diabetes/metabolic disease), the 3-oxa scaffold is the validated entry point, whereas 3-thia and 3-selena cores lead to an entirely different pharmacology (ion channel modulation).
- [1] Thompson, M. D., et al. Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives. J. Med. Chem. 1987, 30, 780–788. View Source
- [2] Bailey, B. R., et al. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane derivatives. J. Med. Chem. 1984, 27, 758–767. View Source
- [3] BindingDB. BDBM50341310 / CHEMBL1766082 – Isopropyl 9‑anti‑ and 9‑syn‑({5‑Methyl‑6‑[(2‑methylpyridin‑3‑yl)oxy]pyrimidin‑4‑yl}oxy)‑3‑oxa‑7‑azabicyclo[3.3.1]nonane‑7‑carboxylate. EC50 data retrieved 2026. View Source
